1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine chemical properties
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine chemical properties
An In-Depth Technical Guide to 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular scaffolds is a cornerstone of drug discovery. The compound 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is a prime exemplar of this design philosophy. It integrates three distinct, high-value chemical motifs: the pyrazole ring, a privileged scaffold known for a wide array of biological activities; a primary amine, which serves as a crucial vector for chemical modification and biological interaction; and a morpholinoethyl substituent, a classic functional group employed to enhance metabolic stability and favorable pharmacokinetic properties.[1][2][3][4]
This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's structure, reactivity, and significance as a building block for developing next-generation therapeutic agents.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's chemical identity begins with a detailed analysis of its structure and the intrinsic properties that arise from it.
Structural Analysis
The molecule's architecture can be deconstructed into three key components, each contributing distinct characteristics:
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The Pyrazole Core : As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is the foundational scaffold.[4][5] Its aromaticity confers stability, while the nitrogen atoms influence its electronic properties. The N2 atom acts as a hydrogen bond acceptor, a critical feature for molecular recognition by biological targets.[3] Unlike unsubstituted pyrazole, the N1 position is alkylated, which prevents tautomerism and directs the substituent vector in a fixed orientation.[5][6]
-
The 3-Amino Group (-NH2) : Positioned on the pyrazole ring, this primary amine is a potent hydrogen bond donor and a key nucleophilic center.[7] Its presence is pivotal for two reasons: it provides a point of interaction with biological targets like enzyme active sites, and it serves as a versatile chemical handle for synthesizing more complex derivatives through reactions such as acylation, alkylation, or condensation.[2] The 5-aminopyrazole moiety is a well-established building block for numerous bioactive compounds.[8][9]
-
The N1-Morpholinoethyl Substituent : This group significantly impacts the molecule's drug-like properties. The morpholine ring is a saturated heterocycle renowned for its ability to improve metabolic stability, aqueous solubility, and overall pharmacokinetic profile.[1][10] The secondary nitrogen within the morpholine ring is basic, allowing for salt formation to further enhance solubility. The ethyl linker provides flexibility, allowing the morpholine ring to adopt various conformations.
Caption: 2D Structure of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine.
Physicochemical Data
The predicted and known physicochemical properties are essential for planning experimental work, including formulation, purification, and biological assays.
| Property | Value | Source |
| IUPAC Name | 1-(2-morpholin-4-ylethyl)pyrazol-3-amine | [11] |
| CAS Number | 1177307-51-5 | [11] |
| Molecular Formula | C₉H₁₆N₄O | [11] |
| Molecular Weight | 196.25 g/mol | [11] |
| Appearance | Powder | [11] |
| XLogP3-AA | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem |
| Hydrogen Bond Acceptor Count | 4 (N2 of pyrazole, N and O of morpholine) | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Part 2: Synthesis and Reactivity
The utility of a chemical scaffold is defined by its accessibility through synthesis and its predictable reactivity for further derivatization.
Synthetic Strategy: A Proposed Pathway
While numerous methods exist for pyrazole synthesis, the construction of N-substituted 3-aminopyrazoles is most efficiently achieved via the cyclocondensation of a substituted hydrazine with a β-ketonitrile or a related synthon.[8][12] The following pathway represents a robust and logical approach for the laboratory-scale synthesis of the title compound.
Causality of Experimental Choices:
-
Step 1 (Hydrazine Formation): The synthesis begins with the conversion of a primary amine, 2-morpholinoethan-1-amine, to its corresponding hydrazine. This is the critical step for introducing the N-substituent that will ultimately be attached to the pyrazole ring.
-
Step 2 (Cyclocondensation): The resulting 2-(morpholin-4-yl)ethylhydrazine is then reacted with a three-carbon electrophilic partner. Ethyl (ethoxymethylene)cyanoacetate is an ideal choice because the cyano group readily directs the formation of the 3-aminopyrazole isomer upon cyclization, providing high regioselectivity.[8] The reaction is typically base-catalyzed, facilitating the initial nucleophilic attack and subsequent ring closure.
Caption: Proposed two-step synthesis workflow.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three principal functional domains:
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The 3-Amino Group : This is the most reactive site for derivatization. It behaves as a classic nucleophile and can readily undergo:
-
Acylation with acid chlorides or anhydrides to form amides.
-
Condensation with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.[2]
-
Nucleophilic substitution reactions.
-
-
The Pyrazole Ring : The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. Due to the directing effects of the nitrogen atoms and the amino group, substitution (e.g., halogenation, nitration) is strongly favored at the 4-position.[5][6]
-
The Morpholine Nitrogen : As a tertiary amine, this nitrogen is basic and can be protonated by acids to form ammonium salts. This is often exploited to improve the aqueous solubility of drug candidates. It is generally not reactive towards electrophiles under standard conditions due to steric hindrance and its lower nucleophilicity compared to the 3-amino group.
Part 3: Potential Applications and Biological Profile
The convergence of the pyrazole, amine, and morpholine moieties in a single structure creates a high-potential scaffold for drug discovery.
Medicinal Chemistry Rationale
The interest in this scaffold is grounded in the established pharmacological profiles of its components:
-
Pyrazole Derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[5][13][14] Famous drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used for erectile dysfunction) feature a pyrazole core, demonstrating its clinical and commercial validity.[3]
-
Morpholine-Containing Compounds are prevalent in clinically approved drugs. The morpholine ring is often incorporated to confer metabolic stability and favorable pharmacokinetics, reducing off-target toxicity and improving the overall disposition of the drug in the body.[1][10]
The combination of these features suggests that 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine and its derivatives are promising candidates for screening against a wide variety of biological targets.
Hypothesized Mechanism of Action
Given its structural features, the molecule could exert biological effects through several mechanisms, primarily enzyme inhibition or receptor modulation. Many pyrazole-based inhibitors function by occupying the active site of an enzyme, using their functional groups to form key interactions.
-
Enzyme Inhibition : The molecule could act as a competitive inhibitor, binding to an enzyme's active site. The 3-amino group and the pyrazole N2 atom can serve as hydrogen bond donors and acceptors, respectively, anchoring the molecule. The morpholinoethyl group could occupy a hydrophobic pocket or solvent-exposed region, contributing to binding affinity and selectivity. This is a common mechanism for pyrazole derivatives targeting kinases, cyclooxygenases (COX), and other enzymes.[14][15]
Caption: Hypothetical binding mode in an enzyme active site.
Part 4: Exemplary Experimental Protocols
To ensure scientific integrity, described protocols must be robust and self-validating. The following are representative methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
This protocol is a generalized procedure based on established methods for analogous compounds.[8]
-
Preparation of 2-(morpholin-4-yl)ethylhydrazine:
-
To a stirred solution of 2-morpholinoethan-1-amine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Basify the solution with NaOH (2M) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate. Purification may be achieved via column chromatography if necessary.
-
-
Cyclocondensation to form the Pyrazole Ring:
-
Dissolve the 2-(morpholin-4-yl)ethylhydrazine intermediate (1.0 eq) in ethanol.
-
Add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) and a catalytic amount of a base such as triethylamine (0.1 eq).
-
Reflux the mixture for 6-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine.
-
Protocol 2: Structural Characterization by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
Signals corresponding to the two pyrazole ring protons (C4-H and C5-H).
-
A broad singlet for the -NH₂ protons.
-
Multiplets corresponding to the two methylene groups (-CH₂-CH₂-) of the ethyl linker.
-
Multiplets corresponding to the eight protons of the morpholine ring.
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected Signals:
-
Signals for the three distinct carbon atoms of the pyrazole ring.
-
Signals for the two carbons of the ethyl linker.
-
Signals for the two distinct sets of carbons in the morpholine ring.
-
-
-
Data Analysis:
-
Integrate the proton signals to confirm the correct proton count for each group.
-
Analyze the chemical shifts and coupling patterns to confirm the connectivity and final structure of the molecule.
-
Conclusion
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is a meticulously designed chemical entity that leverages the strengths of its constituent parts. Its synthetic accessibility, predictable reactivity at the 3-amino position, and promising physicochemical profile make it an exceptionally valuable scaffold for medicinal chemistry research. The strategic inclusion of the morpholine moiety suggests a favorable pharmacokinetic profile, positioning this compound and its future derivatives as strong candidates for the development of novel therapeutics across a spectrum of disease areas. Further investigation into its biological activities is highly warranted.
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